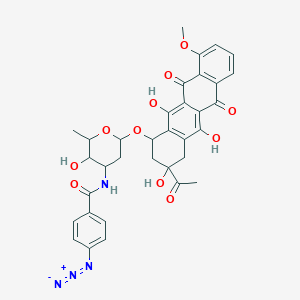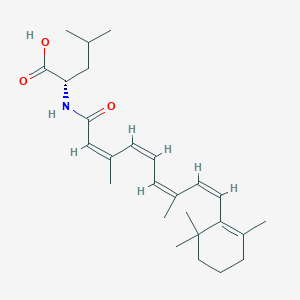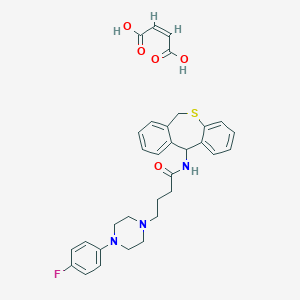
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride, also known as DMBA-HCl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride inhibits PKC by binding to the catalytic domain of the enzyme. It competes with the substrate for the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. The inhibition of PKC by 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several advantages in lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool compound to study the role of PKC in various cellular processes. Additionally, it has been extensively characterized in various cell lines and animal models, making it a well-established compound for scientific research. However, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has some limitations as well. It is a toxic compound and should be handled with care. Additionally, it has been shown to inhibit other kinases besides PKC, which may lead to off-target effects.
Zukünftige Richtungen
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several future directions in scientific research. It can be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, it can be used to develop PKC-targeted therapeutics for the treatment of various diseases. Furthermore, it can be used to study the interaction of PKC with other signaling pathways, which may lead to the development of novel therapeutics for various diseases.
Synthesemethoden
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride can be synthesized by reacting 1,1-Diphenyl-3-buten-2-one with morpholine and hydrochloric acid. The reaction proceeds through a Michael addition followed by a cyclization reaction, resulting in the formation of 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride. The purity of the synthesized compound can be checked by using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the activity of PKC in various cell lines, including cancer cells. Therefore, it has been used as a tool compound to study the role of PKC in various cellular processes and to develop PKC-targeted therapeutics.
Eigenschaften
CAS-Nummer |
100482-63-1 |
|---|---|
Produktname |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Molekularformel |
C20H22ClNO2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(E)-4-morpholin-4-ium-4-yl-1,1-diphenylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-12,20H,13-16H2;1H/b12-11+; |
InChI-Schlüssel |
OPFMPEFDUHLQIQ-CALJPSDSSA-N |
Isomerische SMILES |
C1COCC[NH+]1/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Synonyme |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







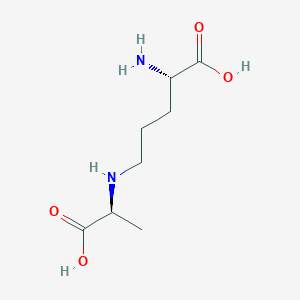
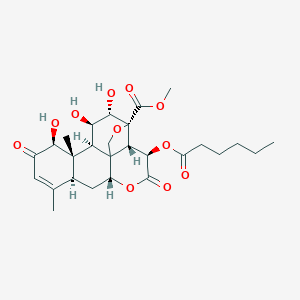


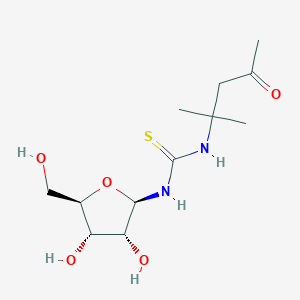
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

